molecular formula C10H11ClO3S B2736903 3,4-Dihydro-1H-isochromen-7-ylmethanesulfonyl chloride CAS No. 1780461-25-7

3,4-Dihydro-1H-isochromen-7-ylmethanesulfonyl chloride

Cat. No. B2736903
CAS RN: 1780461-25-7
M. Wt: 246.71
InChI Key: NUAPFDWQTWLKDC-UHFFFAOYSA-N
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Description

3,4-Dihydro-1H-isochromen-7-ylmethanesulfonyl chloride (DIMS) is a synthetic organic compound that has been used in laboratory experiments for its unique properties. A derivative of isochromene, it has been studied extensively for its biochemical and physiological effects, as well as its potential applications in the scientific research field.

Scientific Research Applications

Synthesis and Reactivity of Sulfonyl Chloride Derivatives

  • Versatile Protecting and Activating Groups for Amine Synthesis

    The use of 2-(1,3-Dioxan-2-yl)ethylsulfonyl (Dios) chloride as a new sulfonating agent for amines demonstrates the utility of similar sulfonyl chloride compounds in the synthesis of activated amines. These compounds are stable under basic and reductive conditions, highlighting their potential in various synthetic applications (Sakamoto et al., 2006).

  • Amino Acid Sulfonamides from Isochromen Derivatives

    Research into the creation of new amino acid derivatives of isocoumarin-based sulfonyl chlorides showcases the role of such compounds in the synthesis of amino acid sulfonamide derivatives, further illustrating the versatility of sulfonyl chlorides in medicinal chemistry (Riabchenko et al., 2020).

  • Ionic Liquid Catalysts for Synthesis

    The development of new ionic liquids, such as 1,3-disulfonic acid benzimidazolium chloride, for catalyzing the synthesis of complex molecules like tetrahydropyridines under solvent-free conditions, highlights the application of sulfonyl chloride derivatives in green chemistry and catalysis (Abbasi, 2015).

  • Solid-Phase Synthesis Enhancements

    The solid-phase synthesis of 3,5-disubstituted 1,3-oxazolidin-2-ones using polymer-supported sulfonyl chloride demonstrates an innovative application of sulfonyl chlorides in facilitating efficient, solid-supported synthetic processes, potentially applicable to a wide range of synthetic targets (Holte et al., 1998).

properties

IUPAC Name

3,4-dihydro-1H-isochromen-7-ylmethanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO3S/c11-15(12,13)7-8-1-2-9-3-4-14-6-10(9)5-8/h1-2,5H,3-4,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUAPFDWQTWLKDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C1C=CC(=C2)CS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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